
1-(4-methoxy-2,5-dimethylbenzyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxy-2,5-dimethylbenzyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is commonly referred to as GBR 12909 and has been the subject of extensive scientific research due to its potential application in the treatment of various neurological disorders.
Wirkmechanismus
The mechanism of action of 1-(4-methoxy-2,5-dimethylbenzyl)piperidine involves its high affinity for the dopamine transporter (DAT). DAT is responsible for the reuptake of dopamine in the brain, and by inhibiting its activity, 1-(4-methoxy-2,5-dimethylbenzyl)piperidine increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling and improved neurological function. This mechanism of action has been well-established in the literature and has been the subject of many scientific studies.
Biochemical and Physiological Effects:
1-(4-methoxy-2,5-dimethylbenzyl)piperidine has been shown to have a number of biochemical and physiological effects. It increases the concentration of dopamine in the brain, leading to improved neurological function. It has also been shown to increase the release of glutamate, which is an important neurotransmitter involved in learning and memory processes. Additionally, it has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-methoxy-2,5-dimethylbenzyl)piperidine has several advantages for lab experiments. It has a well-established synthesis method and has been extensively studied in the literature, making it a reliable compound for scientific research. Additionally, it has a high affinity for the dopamine transporter and has been shown to have a number of biochemical and physiological effects, making it a useful tool for studying neurological function. However, one limitation of using this compound in lab experiments is that it has potential side effects that may need to be taken into consideration.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-methoxy-2,5-dimethylbenzyl)piperidine. One area of research is the development of novel compounds that have similar or improved properties compared to GBR 12909. Another area of research is the investigation of the potential therapeutic applications of 1-(4-methoxy-2,5-dimethylbenzyl)piperidine in the treatment of neurological disorders such as Parkinson's disease, ADHD, and drug addiction. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential side effects.
Synthesemethoden
The synthesis of 1-(4-methoxy-2,5-dimethylbenzyl)piperidine involves the reaction of 4-methoxy-2,5-dimethylbenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been well-established in the literature and has been used in many scientific studies.
Wissenschaftliche Forschungsanwendungen
1-(4-methoxy-2,5-dimethylbenzyl)piperidine has been extensively studied for its potential application in the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. It has been shown to have a high affinity for the dopamine transporter (DAT), which is responsible for the reuptake of dopamine in the brain. By inhibiting the reuptake of dopamine, 1-(4-methoxy-2,5-dimethylbenzyl)piperidine increases the concentration of dopamine in the brain, leading to increased dopamine signaling and improved neurological function.
Eigenschaften
IUPAC Name |
1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-12-10-15(17-3)13(2)9-14(12)11-16-7-5-4-6-8-16/h9-10H,4-8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPCIBOXVIVYKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5428832 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

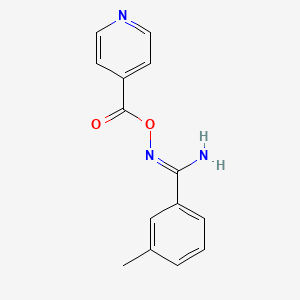
![3-bromo-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B5810995.png)

![N-(4-{[1-methyl-3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5811005.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5811024.png)
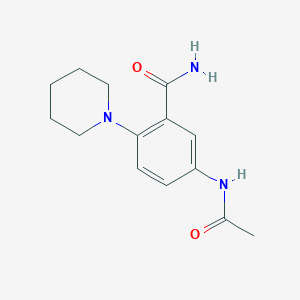
![2-methoxy-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5811031.png)
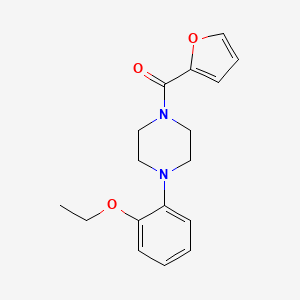
![1-[(2,4-dimethylphenyl)sulfonyl]indoline](/img/structure/B5811045.png)
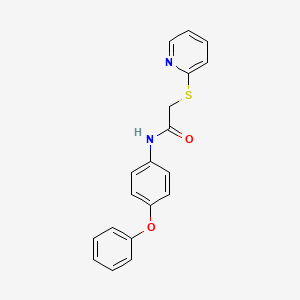
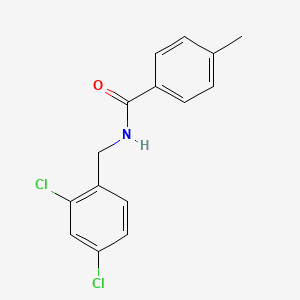
![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5811079.png)

![4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide](/img/structure/B5811087.png)